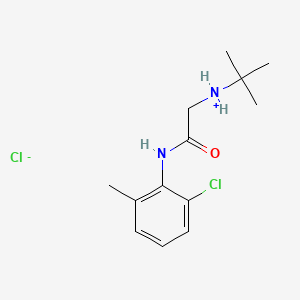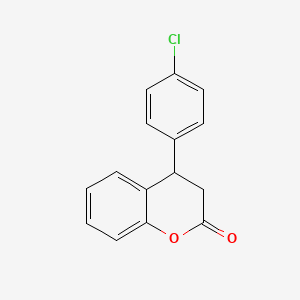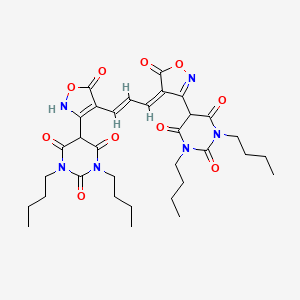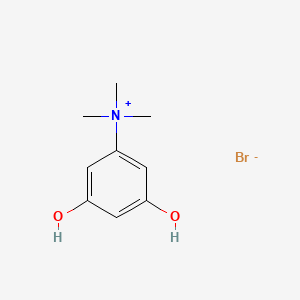![molecular formula C17H17Cl2N5O4 B13787799 N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline CAS No. 67748-83-8](/img/structure/B13787799.png)
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bis(2-chloroethyl)amino and dinitroaniline groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline typically involves multiple steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with 2,4-dinitroaniline under specific conditions to form the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-efficiency reactors and purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine compounds.
Wissenschaftliche Forschungsanwendungen
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline involves its interaction with DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the disruption of DNA synthesis and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A well-known chemotherapy drug with a similar bis(2-chloroethyl)amino group.
Melphalan: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with similar structural features.
Uniqueness
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline is unique due to its combination of bis(2-chloroethyl)amino and dinitroaniline groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
67748-83-8 |
|---|---|
Molekularformel |
C17H17Cl2N5O4 |
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H17Cl2N5O4/c18-7-9-22(10-8-19)14-3-1-13(2-4-14)12-20-21-16-6-5-15(23(25)26)11-17(16)24(27)28/h1-6,11-12,21H,7-10H2/b20-12+ |
InChI-Schlüssel |
KYKMLKXXMFAYFZ-UDWIEESQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13787734.png)

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)
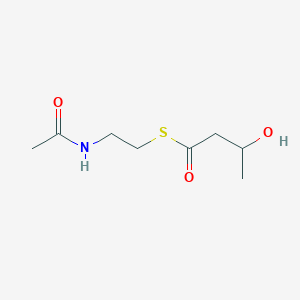
![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)

![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)

